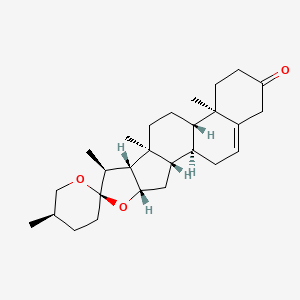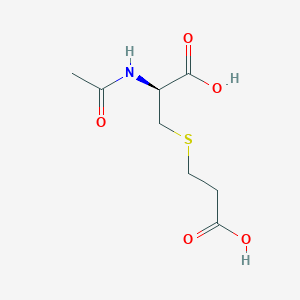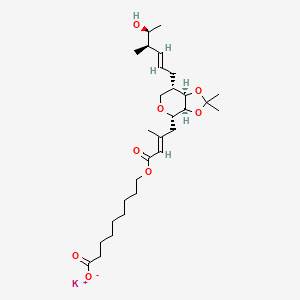
6,7-O-Isopropylidenepseudomonic Acid C Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-O-Isopropylidenepseudomonic Acid C Potassium Salt is a chemical compound that serves as an intermediate in the synthesis of various bioactive molecules. It is particularly noted for its role in the production of mupirocin, an antibiotic used to treat bacterial skin infections. The compound’s molecular formula is C29H48O9K, and it is characterized by its complex structure, which includes an isopropylidene group and a potassium salt moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-O-Isopropylidenepseudomonic Acid C Potassium Salt typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of reactors equipped with temperature and pressure controls to maintain optimal conditions for the synthesis. Purification steps such as crystallization and filtration are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-O-Isopropylidenepseudomonic Acid C Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
6,7-O-Isopropylidenepseudomonic Acid C Potassium Salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in the biosynthesis of antibiotics like mupirocin.
Medicine: Research focuses on its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various chemical products and pharmaceuticals
Mécanisme D'action
The mechanism of action of 6,7-O-Isopropylidenepseudomonic Acid C Potassium Salt involves its interaction with specific molecular targets. In the case of mupirocin synthesis, the compound acts as a precursor that undergoes enzymatic transformations to produce the active antibiotic. The pathways involved include the inhibition of bacterial protein synthesis by targeting isoleucyl-tRNA synthetase .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-O-Isopropylidenepseudomonic Acid A: Another intermediate in mupirocin synthesis with a similar structure but different functional groups.
Allyl 6,7-O-Isopropylidenepseudomonic Acid A: An impurity of mupirocin with distinct chemical properties.
Uniqueness
6,7-O-Isopropylidenepseudomonic Acid C Potassium Salt is unique due to its specific role in the synthesis of mupirocin and its potassium salt form, which imparts distinct chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C29H47KO8 |
|---|---|
Poids moléculaire |
562.8 g/mol |
Nom IUPAC |
potassium;9-[(E)-4-[(3aS,4S,7S,7aR)-7-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-3-methylbut-2-enoyl]oxynonanoate |
InChI |
InChI=1S/C29H48O8.K/c1-20(18-26(33)34-16-11-9-7-6-8-10-15-25(31)32)17-24-28-27(36-29(4,5)37-28)23(19-35-24)14-12-13-21(2)22(3)30;/h12-13,18,21-24,27-28,30H,6-11,14-17,19H2,1-5H3,(H,31,32);/q;+1/p-1/b13-12+,20-18+;/t21-,22+,23+,24+,27-,28+;/m1./s1 |
Clé InChI |
FBOINNINYGFFNB-JQAZWSCESA-M |
SMILES isomérique |
C[C@H](/C=C/C[C@H]1CO[C@H]([C@H]2[C@@H]1OC(O2)(C)C)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)[C@H](C)O.[K+] |
SMILES canonique |
CC(C=CCC1COC(C2C1OC(O2)(C)C)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


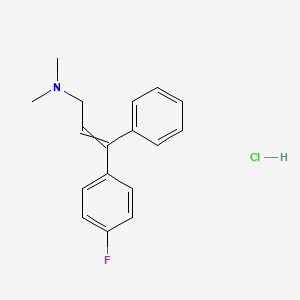



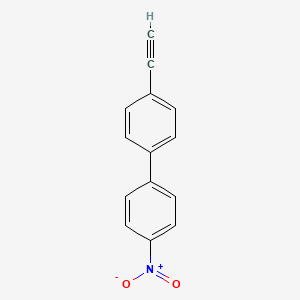
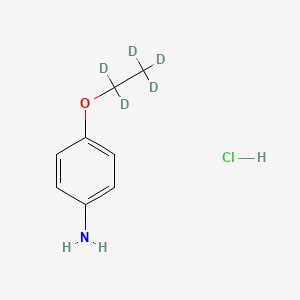

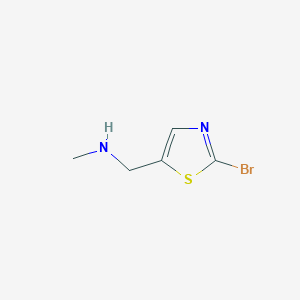
![[(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13432403.png)
![8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione](/img/structure/B13432410.png)

